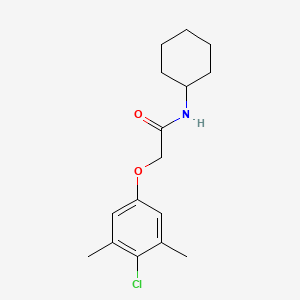![molecular formula C15H9F6NO B5749710 2-(trifluoromethyl)-N-[2-(trifluoromethyl)phenyl]benzamide](/img/structure/B5749710.png)
2-(trifluoromethyl)-N-[2-(trifluoromethyl)phenyl]benzamide
Übersicht
Beschreibung
“2-(trifluoromethyl)-N-[2-(trifluoromethyl)phenyl]benzamide” is a compound that contains two trifluoromethyl groups. The trifluoromethyl group is a functional group that has the formula -CF3 . It is often used as a bioisostere to create derivatives by replacing a chloride or a methyl group. This can be used to adjust the steric and electronic properties of a lead compound, or to protect a reactive methyl group from metabolic oxidation .
Synthesis Analysis
The synthesis of trifluoromethyl compounds involves various methods. Carboxylic acids can be converted to trifluoromethyl groups by treatment with sulfur tetrafluoride. Trifluoromethyl ethers and trifluoromethyl aromatics are converted into trifluoromethyl compounds by treatment with antimony trifluoride/antimony pentachloride . Another route to trifluoromethyl aromatics is the reaction of aryl iodides with trifluoromethyl copper .Chemical Reactions Analysis
Trifluoromethyl phenyl sulfone can act as a trifluoromethyl radical precursor. Arylthiolate anions can form electron donor–acceptor (EDA) complexes with trifluoromethyl phenyl sulfone, which can undergo an intramolecular single electron transfer (SET) reaction under visible light irradiation .Wissenschaftliche Forschungsanwendungen
Crystal Structure Analysis
Crystal Structures of Benzamides The crystal structures of certain N-[2-(trifluoromethyl)phenyl]benzamides, including variants with bromo and iodo substitutions, have been elucidated, revealing specific dihedral angles between benzene rings and unique crystal packing patterns. These findings are crucial for understanding the molecular geometry and intermolecular interactions of these compounds, which can be pivotal in their applications in material science and pharmaceuticals (Suchetan et al., 2016).
Material Science Applications
Polyimide Synthesis Trifluoromethyl-substituted benzamides have been utilized as starting materials in the synthesis of organosoluble polyimides. These polyimides exhibit excellent solubility in strong organic solvents and have high glass-transition temperatures, indicating their potential for high-performance applications in the material science field (J. Liu et al., 2002).
Pharmaceutical Research
Investigation of Polymorphism The occurrence of concomitant dimorphism in trifluoromethyl substituted benzanilide, specifically 3-(trifluoromethyl)-N-[2-(trifluoromethyl)phenyl]benzamide, has been studied, showing simultaneous melting and solid-to-solid phase transitions. This polymorphic behavior is essential for understanding the stability and solubility of pharmaceutical compounds (Panini et al., 2016).
Chemical Synthesis and Characterization
Synthesis and Characterization of Derivatives The synthesis of various trifluoromethyl-substituted benzamide derivatives and their characterization in terms of solubility and thermal stability have been documented. These compounds' properties are critical for their potential use in various industrial and pharmaceutical applications (Gong Ping, 2007).
Catalytic Synthesis under Microwave Irradiations 2-Benzoylamino-N-phenyl-benzamide derivatives have been synthesized using Keggin-type heteropolyacids as catalysts under microwave irradiation. This efficient synthetic route indicates the potential of these compounds in various chemical and pharmaceutical applications (Ighilahriz-Boubchir et al., 2017).
Eigenschaften
IUPAC Name |
2-(trifluoromethyl)-N-[2-(trifluoromethyl)phenyl]benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9F6NO/c16-14(17,18)10-6-2-1-5-9(10)13(23)22-12-8-4-3-7-11(12)15(19,20)21/h1-8H,(H,22,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFCOHRUIBBBSQJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC=CC=C2C(F)(F)F)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9F6NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-(4-{4-[(3,4-dimethylphenyl)sulfonyl]-1-piperazinyl}phenyl)ethanone](/img/structure/B5749633.png)

![2-{[4-ethyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}-5-nitropyridine](/img/structure/B5749661.png)
![N-(4-methoxybenzyl)-2-[(4-nitrobenzyl)thio]acetamide](/img/structure/B5749667.png)

![3-[(2,6-dichlorobenzyl)thio]-5-(2-furyl)-4-methyl-4H-1,2,4-triazole](/img/structure/B5749677.png)
![methyl ({4-methyl-5-[(3-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}thio)acetate](/img/structure/B5749679.png)
![N~2~-methyl-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-(4-pyridinylmethyl)glycinamide](/img/structure/B5749694.png)
![1-[(4-bromophenyl)carbonothioyl]-4-ethylpiperazine](/img/structure/B5749708.png)

![4-({[5-(4-chloro-2-nitrophenyl)-2-furyl]methylene}amino)-4-azatricyclo[5.2.2.0~2,6~]undec-8-ene-3,5-dione](/img/structure/B5749714.png)
![N-1,3-benzothiazol-2-yl-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B5749717.png)
![N-(3-methoxyphenyl)-N'-[3-(trifluoromethyl)phenyl]thiourea](/img/structure/B5749725.png)
![N'-[4-(difluoromethoxy)benzylidene]-3-(3-nitro-1H-pyrazol-1-yl)propanohydrazide](/img/structure/B5749731.png)